molecular formula C8H12N2O2 B14458634 2-(Dimethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one CAS No. 71645-33-5

2-(Dimethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one

Cat. No.: B14458634
CAS No.: 71645-33-5
M. Wt: 168.19 g/mol
InChI Key: ZBBYMECDCWEYQE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one is an organic compound with a unique structure that includes a dimethylamino group and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of dimethylamine and a diketone precursor in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and real-time monitoring of reaction conditions helps in maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Dimethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazinone ring can engage in π-π interactions. These interactions influence the compound’s biological activity and its ability to modulate various pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the oxazinone ring.

    2-(Dimethylamino)ethyl methacrylate: Contains a similar functional group but is used primarily in polymer chemistry.

Uniqueness

2-(Dimethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one is unique due to its oxazinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dimethylamino-containing compounds and contributes to its versatility in various applications.

Properties

CAS No.

71645-33-5

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(dimethylamino)-5,6-dimethyl-1,3-oxazin-4-one

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)12-8(10(3)4)9-7(5)11/h1-4H3

InChI Key

ZBBYMECDCWEYQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=NC1=O)N(C)C)C

Origin of Product

United States

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